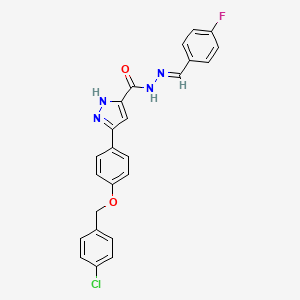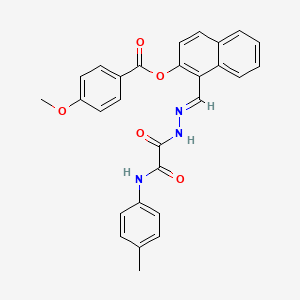![molecular formula C27H27N3O5 B12023916 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-Propoxybenzoat umfasst typischerweise einen mehrstufigen Prozess. Der erste Schritt beinhaltet häufig die Bildung des Hydrazon-Zwischenprodukts durch Reaktion von 4-Ethylanilin mit einer geeigneten Oxoacetylverbindung unter sauren oder basischen Bedingungen. Dieses Zwischenprodukt wird dann mit 4-Propoxybenzoesäure oder deren Derivaten umgesetzt, um das endgültige Esterprodukt zu bilden. Die Reaktionsbedingungen können variieren, aber übliche Lösungsmittel sind Ethanol oder Methanol, und die Reaktionen werden typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseanlagen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Reinigung des Endprodukts Techniken wie Umkristallisation oder Chromatographie umfassen, um eine hohe Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-Propoxybenzoat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Ester- und Hydrazonegruppen können an nukleophilen Substitutionsreaktionen teilnehmen, häufig unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid oder Acylchloride in Gegenwart eines Katalysators wie Pyridin.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-((E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-Propoxybenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemisches Sonde oder Inhibitor in enzymatischen Studien untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorstufe für verschiedene Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-((E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-Propoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazonegruppe kann reversible kovalente Bindungen mit aktiven Zentren von Enzymen bilden und deren Aktivität möglicherweise hemmen. Darüber hinaus kann die Estergruppe einer Hydrolyse unterliegen, wodurch aktive Metaboliten freigesetzt werden, die mit zellulären Signalwegen interagieren können.
Wirkmechanismus
The mechanism of action of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that can interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein einfacher Ester mit ähnlicher Reaktivität in nukleophilen Substitutionsreaktionen.
1-Benzyl 2-methyl (2S,4R)-4-((4-Bromisoindolin-2-carbonyl)oxy)pyrrolidin-1,2-dicarboxylat: Ein weiterer komplexer Ester mit Anwendungen in der Synthesechemie.
Einzigartigkeit
4-((E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-Propoxybenzoat ist aufgrund seiner Kombination von Hydrazone- und Ester- funktionellen Gruppen einzigartig, die eine vielseitige Plattform für verschiedene chemische Reaktionen und Anwendungen bieten. Seine Struktur ermöglicht mehrere Modifikationspunkte, wodurch sie eine wertvolle Verbindung sowohl in Forschung als auch in industriellen Umgebungen ist.
Eigenschaften
Molekularformel |
C27H27N3O5 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(4-2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18+ |
InChI-Schlüssel |
YPHTYPFMHHCYJW-MTDXEUNCSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)

![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)




